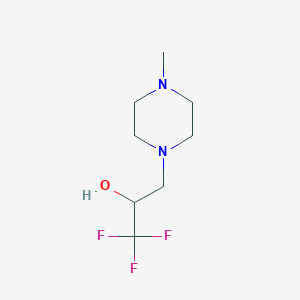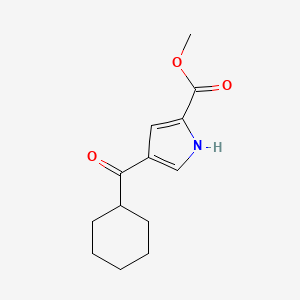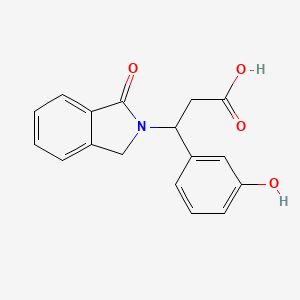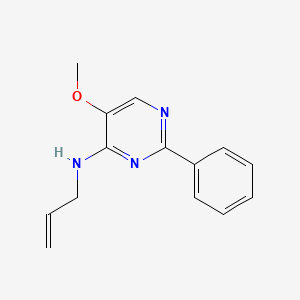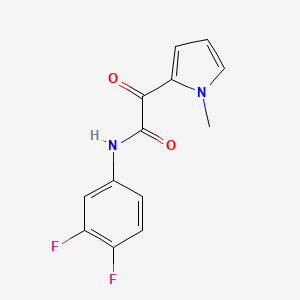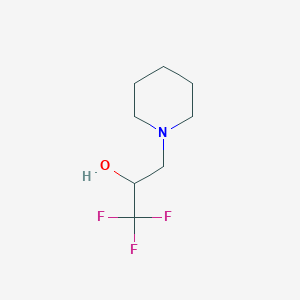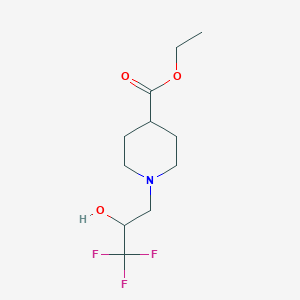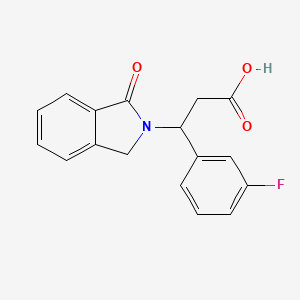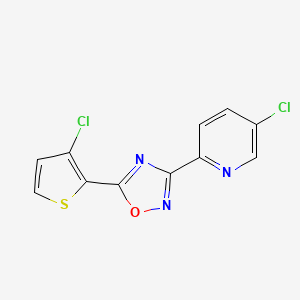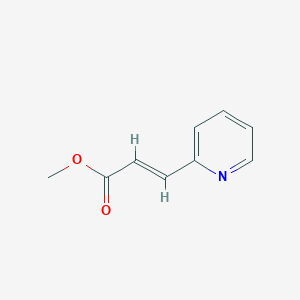
Methyl 3-(pyridin-2-yl)acrylate
Übersicht
Beschreibung
“Methyl 3-(pyridin-2-yl)acrylate” is a chemical compound with the molecular formula C9H9NO2 . It is structurally diverse and is quite familiar in many natural products and bioactive pharmaceuticals .
Synthesis Analysis
The synthesis of “Methyl 3-(pyridin-2-yl)acrylate” involves various synthetic routes and reactivity . For instance, a Diels–Alder reaction between the key intermediate and Benzyl 1,2,3-triazine-5-carboxylate led to the formation of the correspondent compound, which was then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .Molecular Structure Analysis
The molecular structure of “Methyl 3-(pyridin-2-yl)acrylate” is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Chemical Reactions Analysis
“Methyl 3-(pyridin-2-yl)acrylate” is involved in a wide range of chemical reactions. For example, it undergoes a reaction with methanol to make an acetal . It also participates in a Diels–Alder reaction to form a correspondent compound .Physical And Chemical Properties Analysis
“Methyl 3-(pyridin-2-yl)acrylate” has a molecular weight of 163.17 . It is a colorless to yellow liquid or semi-solid . More detailed physical and chemical properties such as density, melting point, boiling point, etc., are not available in the retrieved papers.Wissenschaftliche Forschungsanwendungen
1. Catalyst Activation for Polymerization
Methyl 3-(pyridin-2-yl)acrylate has been studied in the context of catalyst activation. Tennyson et al. (2010) explored the coupling of pyridine-capped poly(methyl acrylate)s to dipalladium complexes, leading to organometallic polymers. These polymers were used to catalyze anionic polymerization and facilitate carbon-carbon bond formation, demonstrating the potential of Methyl 3-(pyridin-2-yl)acrylate in polymer science and catalysis (Tennyson, Wiggins, & Bielawski, 2010).
2. Synthesis of Insecticidal Compounds
Yang et al. (2019) described the use of methyl acrylate, including Methyl 3-(pyridin-2-yl)acrylate, in synthesizing key intermediates for insecticidal compounds. The study demonstrated the versatility of this compound in creating insecticides, highlighting its importance in agricultural chemistry (Yang et al., 2019).
3. Multi-component Synthesis Reactions
Fang Youlai et al. (2019) utilized Methyl 3-(pyridin-2-yl)acrylate in a multi-component reaction to synthesize C-3 acylated indolizines. This approach provided efficient access to molecules with potential anticonvulsant and anti-inflammatory activities, showcasing the compound's utility in medicinal chemistry (Youlai, Lisheng, Pan, & Yang, 2019).
4. Photocleavable Structures in Polymer Science
R. Liska and D. Herzog (2004) investigated novel pyridine-based photoinitiators, where Methyl 3-(pyridin-2-yl)acrylate played a crucial role. Their research contributed to the development of photocleavable structures in polymer science, essential for advanced material engineering (Liska & Herzog, 2004).
5. Anticorrosion Applications
Xia et al. (2015) explored the use of Methyl 3-(pyridin-2-yl)acrylate in enhancing the anticorrosion properties of X70 steel. This research demonstrates its potential in industrial applications, particularly in corrosion inhibition (Xia et al., 2015).
Safety And Hazards
“Methyl 3-(pyridin-2-yl)acrylate” is classified as a hazardous substance. It is harmful if swallowed or in contact with skin . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and working in a well-ventilated area is recommended .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl (E)-3-pyridin-2-ylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-12-9(11)6-5-8-4-2-3-7-10-8/h2-7H,1H3/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRVUFHSLSLFOF-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(pyridin-2-yl)acrylate | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

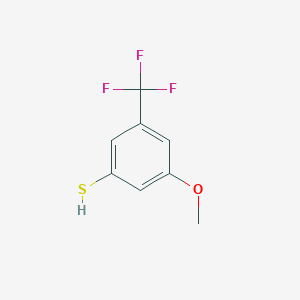
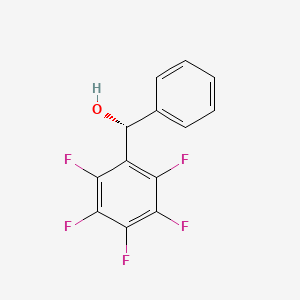
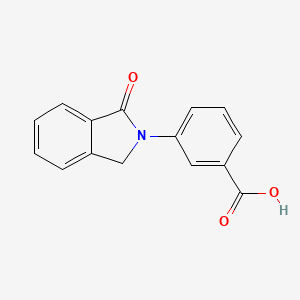
![1,2-Bis-[4-chloro-3-(trifluoromethyl)phenyl]tetrafluoroethane](/img/structure/B3042033.png)

